(2Z)-3-[(1-methyl-1H-indazol-3-yl)carbamoyl]prop-2-enoic acid
Overview
Description
(2Z)-3-[(1-methyl-1H-indazol-3-yl)carbamoyl]prop-2-enoic acid is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound with a wide variety of biological properties, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities . The specific structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Cu(OAc)2-catalyzed formation of the N-N bond in DMSO under an O2 atmosphere . This method provides good to excellent yields with minimal byproducts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(1-methyl-1H-indazol-3-yl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-3-[(1-methyl-1H-indazol-3-yl)carbamoyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-[(1-methyl-1H-indazol-3-yl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and receptors involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a simpler structure.
1H-indazole-3-carboxamide: Known for its antiproliferative activity against cancer cells.
2H-indazole: Another derivative with distinct biological activities.
Uniqueness
(2Z)-3-[(1-methyl-1H-indazol-3-yl)carbamoyl]prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-4-[(1-methylindazol-3-yl)amino]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-9-5-3-2-4-8(9)12(14-15)13-10(16)6-7-11(17)18/h2-7H,1H3,(H,17,18)(H,13,14,16)/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPLBQQJSXXHFY-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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